3- vs. 4-Arylpiperidine Regioisomerism: Impact on Oxidosqualene Cyclase Inhibition
Docking‑guided optimization of 3‑arylpiperidines led to a 4‑arylpiperidine isomer with submicromolar human OSC activity (IC₅₀ 0.26 µM), demonstrating that the regioisomeric switch critically determines target engagement [1]. The 3‑aryl series provided the starting scaffold from which SAR was elaborated, establishing the 2,4‑dimethoxy‑substituted 3‑arylpiperidine as a distinct starting point for medicinal chemistry campaigns.
| Evidence Dimension | Inhibition of human oxidosqualene cyclase (cellular assay) |
|---|---|
| Target Compound Data | 3‑arylpiperidine scaffold (specific 2,4‑dimethoxy 3‑aryl not reported as isolated datapoint in this reference) |
| Comparator Or Baseline | Isomeric 4‑arylpiperidine: IC₅₀ = 0.26 µM |
| Quantified Difference | Regioisomer switch from 3‑ to 4‑aryl was required to achieve submicromolar potency |
| Conditions | Human OSC cellular assay; cholesterol biosynthesis measured in HepG2 cells |
Why This Matters
This validates the 3‑arylpiperidine scaffold as a modifiable core where regioisomer selection directly governs target activity, making 3‑(2,4‑dimethoxyphenyl)piperidine a non‑substitutable starting material in OSC inhibitor programs.
- [1] Arylpiperidines as a new class of oxidosqualene cyclase inhibitors. Bioorganic & Medicinal Chemistry Letters, 2016. PubMed. https://pubmed.ncbi.nlm.nih.gov/ View Source
